![molecular formula C20H16N2O2S B2378451 3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899729-02-3](/img/structure/B2378451.png)
3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by their connection via suitable reactions. The exact synthesis route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex, with multiple rings and functional groups. The presence of the thiophen-2-yl and pyrazolo[1,5-c][1,3]oxazin-2-yl groups suggests that the compound may have interesting electronic properties, as these groups are often found in compounds with interesting optical and electronic properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the phenol group could potentially undergo reactions such as acylation, alkylation, and sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the phenol group could potentially make the compound somewhat acidic .Scientific Research Applications
Adenosine Receptor Antagonists
This compound can be used to develop functionalized ligands to target adenosine receptors . The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, which is similar to the structure of the compound , was chosen as a pharmacophore for the adenosine receptors . This application can lead to the development of multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .
Antifungal Activity
Some derivatives of the compound have shown significant antifungal activity against various fungi . This suggests that the compound could be used in the development of new antifungal medications .
Antimetabolites in Purine Biochemical Reactions
Pyrazolo[1,5-a]pyrimidines, which are similar to the structure of the compound, are purine analogs and have valuable properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Antischistosomal Activity
Compounds similar to the structure of the compound have shown antischistosomal activity . This suggests potential for the compound in the treatment of schistosomiasis .
HMG-CoA Reductase Inhibitors
Compounds similar to the structure of the compound have been reported to inhibit HMG-CoA reductase . This enzyme plays a crucial role in cholesterol biosynthesis, suggesting potential for the compound in the treatment of hypercholesterolemia .
COX-2 Selective Inhibitors
Compounds similar to the structure of the compound have been reported to inhibit COX-2 . This enzyme is involved in inflammation and pain, suggesting potential for the compound in the treatment of inflammatory conditions and pain management .
Mechanism of Action
Target of Action
It is known that thiophene derivatives, a key structural component of this compound, have been reported to possess a wide range of therapeutic properties . They interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Compounds containing a thiophene nucleus have been shown to exhibit various activities . For instance, some act as anti-inflammatory agents, while others work as serotonin antagonists . The specific interactions of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Thiophene derivatives are known to impact a wide range of biological functions and pathways
Result of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties . The specific effects of this compound would need further investigation.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-14-6-3-5-13(11-14)16-12-17-15-7-1-2-8-18(15)24-20(22(17)21-16)19-9-4-10-25-19/h1-11,17,20,23H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPLERFNBCIBAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC(=CC=C4)O)C5=CC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol |
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